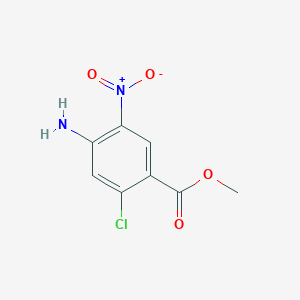

Methyl 4-amino-2-chloro-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-amino-2-chloro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H7ClN2O4 . It is used as a reagent in the synthesis of selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .

Synthesis Analysis

The synthesis of “this compound” can be achieved from Methanol and 4-Amino-2-chlorobenzoic acid . More details about the synthesis process are not available in the search results.

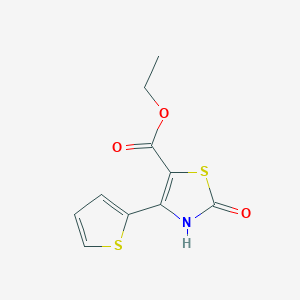

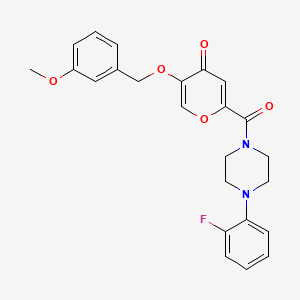

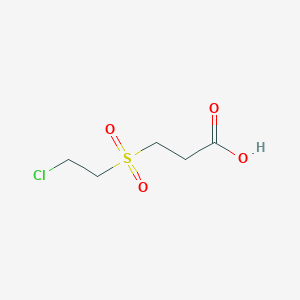

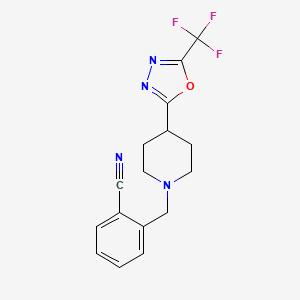

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 230.605 Da and the monoisotopic mass is 230.009430 Da .

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

Methyl 4-amino-2-chloro-5-nitrobenzoate is used as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it's involved in the synthesis of chlorantraniliprole, a pesticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen, Li, & Jie, 2010). Additionally, it's used in the preparation of tetrazole, a compound with various applications in pharmaceuticals, through a process of hydrogenation and reaction with sodium azide (Li, 2006).

Crystallography and Molecular Structure

The compound also plays a role in the field of crystallography and understanding molecular structures. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative, demonstrates a polarized structure and forms chains of rings through hydrogen bonds, contributing to the understanding of molecular arrangements and interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Cytotoxic Properties

Research has highlighted the cytotoxic properties of certain complexes involving this compound derivatives. For example, a mononuclear silver(I) complex with 5-chloro-2-nitrobenzoic acid and 3-methyl-2-aminopyridine ligands showed high cytotoxicity to both normal and carcinoma cells, indicating potential in cancer research or therapy (Wang & Shi, 2011).

Organic Chemistry Education

Moreover, the synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester from this compound serves educational purposes in organic chemistry, illustrating important chemical reactions and techniques (Kam, Levonis, & Schweiker, 2020).

Mecanismo De Acción

Target of Action

Nitrobenzoates are a class of compounds that have been studied for their potential biological activities .

Mode of Action

Without specific studies on Methyl 4-amino-2-chloro-5-nitrobenzoate, it’s difficult to determine its exact mode of action. Nitrobenzoates can undergo various reactions, including reduction and nucleophilic substitution .

Biochemical Pathways

Nitrobenzoates can participate in various chemical reactions, which could potentially interfere with multiple biochemical pathways .

Propiedades

IUPAC Name |

methyl 4-amino-2-chloro-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLVVWSGANTRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)

![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)

![7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2687757.png)

![2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide](/img/structure/B2687758.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)